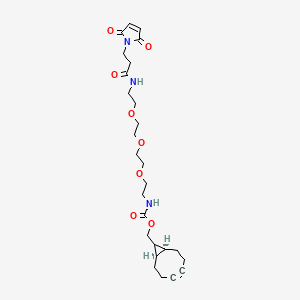
TCO-PEG8-TFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG8-TFP ester involves the reaction of trans-cyclooctene (TCO) with polyethylene glycol (PEG) and tetrafluorophenyl (TFP) ester. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups involved. The PEG chain enhances water solubility and biocompatibility, while the TFP ester provides a reactive site for further chemical modifications .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain stability and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
TCO-PEG8-TFP ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The TCO moiety reacts with tetrazine-containing molecules in a bioorthogonal manner.
Esterification Reactions: The TFP ester reacts with amine-containing molecules to form stable amide bonds
Common Reagents and Conditions
Click Chemistry: Uses tetrazine as a reagent under mild conditions.
Esterification: Utilizes amine-containing compounds, often in the presence of a base to facilitate the reaction.
Major Products
Click Chemistry: Produces stable cycloaddition products.
Esterification: Forms amide bonds, resulting in modified proteins or other macromolecules.
Applications De Recherche Scientifique
TCO-PEG8-TFP ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bioorthogonal labeling and imaging techniques.
Medicine: Potential use in targeted drug delivery systems and therapeutic applications.
Industry: Utilized in the development of advanced materials and bioconjugates .
Mécanisme D'action
TCO-PEG8-TFP ester functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain enhances solubility and reduces steric hindrance, while the TFP ester provides a reactive site for conjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
TCO-PEG4-TFP ester: A shorter PEG chain variant with similar properties.
TCO-PEG12-TFP ester: A longer PEG chain variant offering increased solubility and flexibility.
BCN-PEG8-TFP ester: Uses bicyclononyne (BCN) instead of TCO for click chemistry applications
Uniqueness
TCO-PEG8-TFP ester stands out due to its optimal PEG chain length, which balances solubility and steric hindrance. The TCO moiety provides high reactivity in click chemistry reactions, while the TFP ester ensures efficient conjugation with amine-containing molecules .
Propriétés
Formule moléculaire |
C34H51F4NO12 |
|---|---|
Poids moléculaire |
741.8 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H51F4NO12/c35-28-26-29(36)32(38)33(31(28)37)51-30(40)8-10-42-12-14-44-16-18-46-20-22-48-24-25-49-23-21-47-19-17-45-15-13-43-11-9-39-34(41)50-27-6-4-2-1-3-5-7-27/h1-2,26-27H,3-25H2,(H,39,41)/b2-1- |
Clé InChI |
LVMKBSBHWYSGNU-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


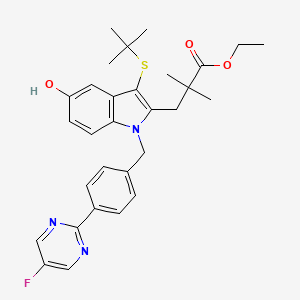


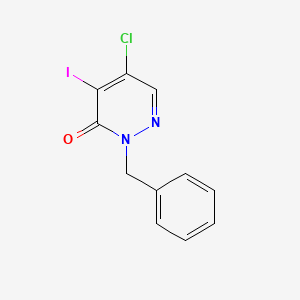
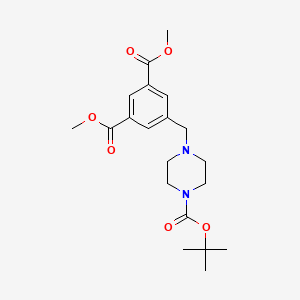

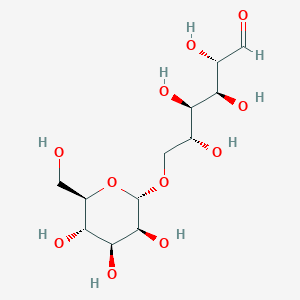
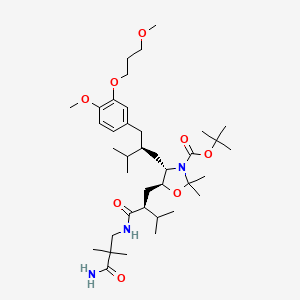
![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)

![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline](/img/structure/B11828991.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)
